Cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane
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Description
Cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane is a useful research compound. Its molecular formula is C11H17F6O3PS and its molecular weight is 374.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda^5-phosphane has been utilized in various synthesis reactions. For instance, [Bis(trimethylsilyl)methylene][(trimethylsilyl)ethynyl]phosphane, a related compound, demonstrates reactivity in [2 + n]-Cycloadditions with sulfur and selenium, leading to the formation of complex organophosphorus compounds (Appel & Casser, 1985).
- The compound has been involved in the synthesis of [dicyclohexyl(sulfanylidene)-λ5-phosphanyl]methanol, showcasing its capability in forming novel compounds with distinct X-ray crystallography patterns and molecular packing, as evidenced by hydroxyl-O–H⋯S(thione) hydrogen bonds (Henderson et al., 2019).
Functionalization and Complex Formation
- This phosphane derivative has been a building block for creating functionalized water-soluble phosphorus compounds. In a study, it was used for the synthesis of new ligands and coordination compounds, which are potential candidates for metal-based drugs (Gonschorowsky, Merz, & Driess, 2006).
- In organophosphorus chemistry, derivatives like cyclohexylbis(hydroxymethyl)phosphane have shown potential in reacting with ketones, leading to the creation of unique compounds and understanding the reaction mechanisms of phosphorus compounds (Scheibye et al., 1982).
Advancement in Phosphorus Chemistry
- Research on cyclic bis(P-H lambda(5)-phosphorane) has revealed the ability of phosphorus-heterocyclic biradicals to interact with hydrogen atoms, indicating the versatility and reactivity of phosphorus compounds in novel chemical environments (Ito et al., 2009).
Innovative Applications
- The phosphorus-hydrazine-sulfur-heterocycles study shows the development of six-membered phosphorus-hydrazine-sulfur-heterocycles, an advancement in the field of heterocyclic chemistry involving phosphorus compounds (Engelhardt & Simón, 1992).
- In another study, enantiomerically pure bis(hydroxymethyl)-branched cyclohexyl purines were synthesized. These purines, derived from cyclohexyl phosphorus compounds, were evaluated for activity against human immunodeficiency virus (HIV) (Rosenquist Å et al., 1996).
Properties
IUPAC Name |
cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F6O3PS/c12-10(13,14)7-19-21(22,20-8-11(15,16)17)18-6-9-4-2-1-3-5-9/h9H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQPJFGLMPLBAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COP(=S)(OCC(F)(F)F)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6O3PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.